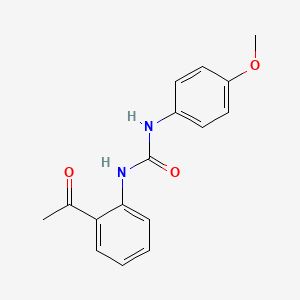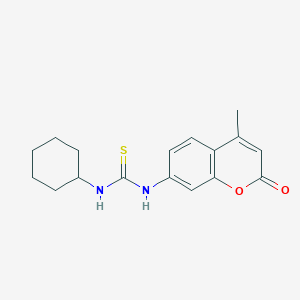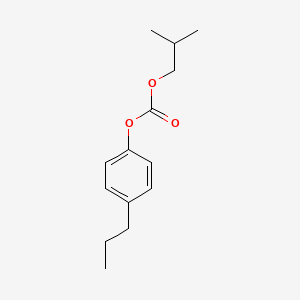![molecular formula C19H21NO2 B5858875 1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
1-[(4-isopropylphenoxy)acetyl]indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropylphenoxy)acetyl]indoline, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potent and selective agonist of PPARδ, which plays a vital role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various metabolic disorders, such as obesity, type 2 diabetes, and dyslipidemia.
Wirkmechanismus
1-[(4-isopropylphenoxy)acetyl]indoline exerts its pharmacological effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity. It also leads to the downregulation of genes involved in lipogenesis and inflammation.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]indoline has been shown to have several biochemical and physiological effects in animal models. It has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism. It has also been shown to have anti-inflammatory and anti-atherogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-isopropylphenoxy)acetyl]indoline is its high potency and selectivity for PPARδ. It is also relatively easy to synthesize and can be used in a wide range of in vitro and in vivo experiments. However, one of the limitations of 1-[(4-isopropylphenoxy)acetyl]indoline is its relatively short half-life, which may limit its therapeutic potential in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-isopropylphenoxy)acetyl]indoline. One potential direction is the development of more potent and selective PPARδ agonists with longer half-lives. Another potential direction is the investigation of the therapeutic potential of 1-[(4-isopropylphenoxy)acetyl]indoline in human clinical trials. Finally, the elucidation of the molecular mechanisms underlying the beneficial effects of 1-[(4-isopropylphenoxy)acetyl]indoline may lead to the development of novel therapeutic targets for metabolic disorders.
Synthesemethoden
The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline involves the reaction of 1H-indole-2,3-dione with 4-isopropylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride and triethylamine to obtain the final product. The synthesis of 1-[(4-isopropylphenoxy)acetyl]indoline is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenoxy)acetyl]indoline has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, 1-[(4-isopropylphenoxy)acetyl]indoline has been shown to improve insulin sensitivity, reduce adiposity, and improve lipid metabolism in animal models of obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and anti-atherogenic effects in animal models of atherosclerosis.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)15-7-9-17(10-8-15)22-13-19(21)20-12-11-16-5-3-4-6-18(16)20/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLONMLTLHAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)



![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

